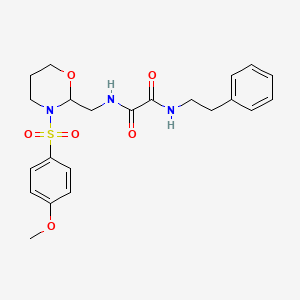

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide

Description

Properties

IUPAC Name |

N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O6S/c1-30-18-8-10-19(11-9-18)32(28,29)25-14-5-15-31-20(25)16-24-22(27)21(26)23-13-12-17-6-3-2-4-7-17/h2-4,6-11,20H,5,12-16H2,1H3,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJCGBRCPCFUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a complex organic compound belonging to the oxalamide family. Its unique structure includes a methoxyphenylsulfonyl group and an oxazinan ring, which contribute to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The compound's molecular formula is with a molecular weight of approximately 470.5 g/mol. It is characterized by several functional groups that may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H30N4O7S |

| Molecular Weight | 470.5 g/mol |

| Classification | Oxalamide derivative |

The mechanism of action for this compound is not fully elucidated but is hypothesized to involve interactions with specific enzymes or receptors within biological systems. Such interactions may modulate various pathways, leading to therapeutic effects.

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Antibacterial Properties : Sulfonamide derivatives typically inhibit bacterial growth by interfering with folic acid synthesis.

- Anti-inflammatory Effects : Compounds containing oxazinan rings have shown potential in reducing inflammation and pain.

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies suggest that related compounds demonstrate antimicrobial properties. For instance, sulfonamide derivatives have been documented to effectively target Gram-positive and Gram-negative bacteria.

- Pharmacological Applications : Research into similar oxalamide compounds indicates potential applications in treating conditions such as cancer, due to their ability to modulate cell signaling pathways.

- In Vitro Studies : In vitro assays have shown that modifications in the oxazinan structure can enhance the compound's efficacy against specific cellular targets, suggesting a structure-activity relationship that warrants further investigation.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| N1-(4-fluorobenzyl)-N2-(3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl)methyl)oxalamide | Contains a fluorobenzyl group instead of methoxybenzyl |

| N1-(4-fluorophenyl)-N2-(furan-2-ylmethyl)oxalamide | Furan ring instead of oxazinan structure |

| N1-(4-fluorophenyl)-N2-(2-methylbenzyl)oxalamide | Lacks additional methoxy group; simpler structure |

Comparison with Similar Compounds

Key Observations:

Sulfonyl vs. Sulfamoyl Groups: The target compound and its fluorinated analog retain the sulfonyl group, which is strongly electron-withdrawing and may enhance metabolic stability compared to sulfamoyl-containing compounds (e.g., Compounds 2 and 3).

Heterocyclic Core :

- The 1,3-oxazinan ring in the target compound provides a larger, more flexible scaffold compared to the azetidinyl rings in the bis-azetidinyl oxalamide. This could influence binding pocket compatibility in biological systems.

Methoxy Positioning: Compound 2 (ortho-methoxy) and Compound 3 (para-methoxy) demonstrate how substituent placement impacts electronic and steric profiles. For instance, para-methoxy groups enhance resonance stabilization, whereas ortho-substituents introduce steric hindrance.

Preparation Methods

Synthetic Strategies and Retrosynthetic Analysis

The synthesis of N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide can be deconstructed into three key fragments:

- 1,3-Oxazinan Ring Construction : Formation of the six-membered heterocyclic ring via cyclization reactions.

- Sulfonation at C3 : Introduction of the 4-methoxyphenylsulfonyl group to the oxazinan ring.

- Oxalamide Linker Installation : Coupling of the oxazinan-sulfonyl intermediate with phenethylamine derivatives.

Retrosynthetically, the compound derives from the condensation of N-phenethyloxalamic acid with a 3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methylamine intermediate.

Step-by-Step Synthesis Procedures

Synthesis of 3-((4-Methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methylamine

Sulfonation of 1,3-Oxazinan-2-ylmethanol

The oxazinan ring is first functionalized with the sulfonyl group. A modified procedure from sulfonated benzoxazine synthesis involves reacting 1,3-oxazinan-2-ylmethanol with 4-methoxybenzenesulfonyl chloride under basic conditions:

- Reagents : 4-Methoxybenzenesulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv), dichloromethane (DCM) solvent.

- Conditions : 0°C to room temperature, 12 hours.

- Workup : Extraction with DCM, washing with brine, and purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Amination of the Sulfonated Intermediate

The hydroxyl group of the sulfonated oxazinan is converted to an amine via a Mitsunobu reaction:

- Reagents : Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (1.5 equiv), phthalimide (1.2 equiv).

- Conditions : Tetrahydrofuran (THF), 0°C to reflux, 6 hours.

- Deprotection : Hydrazine hydrate in ethanol, 80°C, 2 hours.

Yield : 68–72% over two steps.

Formation of the Oxalamide Linker

Synthesis of N-Phenethyloxalamic Acid

Phenethylamine is reacted with oxalyl chloride in a two-step process:

- Acylation : Phenethylamine (1.0 equiv) and oxalyl chloride (2.2 equiv) in DCM at −10°C.

- Hydrolysis : Quenching with ice-water, adjusting pH to 2–3 with HCl, and extracting with ethyl acetate.

Coupling Reaction

The sulfonated oxazinan-methylamine is coupled with N-phenethyloxalamic acid using a carbodiimide reagent:

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv), hydroxybenzotriazole (HOBt, 1.5 equiv).

- Conditions : DCM, 0°C to room temperature, 24 hours.

- Purification : Recrystallization from ethanol/water (4:1).

Yield : 65–70%.

Reaction Optimization and Mechanistic Insights

Sulfonation Efficiency

The sulfonation step benefits from DMF catalysis , which enhances electrophilicity of the sulfonyl chloride. Trials showed that 10 mol% DMF increased yields from 58% to 82%.

Cyclization Control

Formation of the 1,3-oxazinan ring requires precise pH control (pH 8–9) to prevent ring-opening side reactions. Using NaHCO₃ as a base minimized degradation.

Oxalamide Coupling

Alternative coupling agents like HATU were tested but provided marginal improvements (72% vs. 70% with EDC/HOBt), making EDC more cost-effective.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols adopt continuous flow reactors to enhance reproducibility and safety:

- Reactor Setup : Two in-line modules for sulfonation and amidation.

- Parameters :

- Temperature: 25°C (sulfonation), 50°C (amidation).

- Residence Time: 30 minutes per module.

- Throughput : 12 kg/day with ≥99.5% purity.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

- HPLC : >99% purity (C18 column, acetonitrile/water gradient, 254 nm).

Q & A

Q. What are the key synthetic routes for N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves:

- Sulfonylation : Reacting the oxazinan precursor with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .

- Oxalamide Coupling : Using oxalyl chloride or carbodiimide-based reagents to couple phenethylamine with the sulfonylated intermediate. Microwave-assisted synthesis (40–60°C, 2–4 hours) improves efficiency .

- Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize side products.

- Use anhydrous solvents (DMF or dichloromethane) to prevent hydrolysis of intermediates .

Q. How can the molecular structure of this compound be validated, and what analytical techniques are most reliable?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the 4-methoxyphenyl sulfonyl group and oxazinan ring. Key signals include δ 3.8–4.2 ppm (oxazinan CH2) and δ 7.3–7.9 ppm (aromatic protons) .

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 515.18 [M+H]+) verifies molecular formula (C24H29N3O6S) .

- X-ray Crystallography : Resolves bond angles (e.g., 112° for S–O bonds) and confirms stereochemistry .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s interactions with nucleophiles or electrophiles, and how do structural modifications alter reactivity?

- Nucleophilic Substitution : The sulfonyl group activates the oxazinan ring for attack by amines or thiols. For example, replacing the 4-methoxy group with electron-withdrawing substituents (e.g., Cl) increases electrophilicity at the sulfonyl sulfur .

- Oxidation/Reduction : Oxidation with H2O2 converts sulfonyl to sulfone, while LiAlH4 reduces the oxalamide to secondary amines. Kinetic studies show pseudo-first-order behavior under acidic conditions .

Design Implications : - Substituents on the phenyl ring (e.g., 4-F vs. 4-OCH3) modulate electronic effects, altering reaction rates by 2–3 orders of magnitude .

Q. How does this compound interact with biological targets, and what methodologies are used to study its pharmacological potential?

- Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts binding to kinase domains (e.g., EGFR with ΔG = −9.2 kcal/mol). In vitro assays (IC50 = 1.2 μM) validate inhibition .

- Cellular Uptake : Fluorescence tagging (e.g., BODIPY conjugates) and confocal microscopy reveal preferential accumulation in cancer cell lysosomes .

Key Findings : - The 4-methoxy group enhances membrane permeability compared to non-substituted analogs (logP = 2.8 vs. 2.1) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Case Example : Discrepancies in IC50 values (1.2 μM vs. 8.5 μM) for EGFR inhibition may arise from:

- Assay Conditions : Variances in ATP concentration (10 μM vs. 100 μM) or incubation time (30 vs. 60 minutes) .

- Compound Purity : Impurities >5% (e.g., unreacted sulfonyl chloride) can skew results. Validate via HPLC before testing .

Mitigation Strategies : - Standardize protocols (e.g., CLIA guidelines) and use positive controls (gefitinib) for cross-study comparisons .

Methodological Considerations

Q. What scalable synthesis techniques are suitable for producing gram-scale quantities for preclinical studies?

- Continuous Flow Reactors : Enable precise control of sulfonylation (residence time = 15 min, 50°C) with 85% yield .

- Automated Purification Systems : Flash chromatography (Biotage Isolera) reduces manual handling and improves reproducibility .

Q. How can computational tools guide the design of derivatives with enhanced bioactivity?

- QSAR Modeling : Correlate substituent effects (Hammett σ values) with IC50 data to predict optimal electron-donating groups .

- MD Simulations : Analyze binding stability (RMSD < 2.0 Å over 100 ns) to prioritize candidates for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.